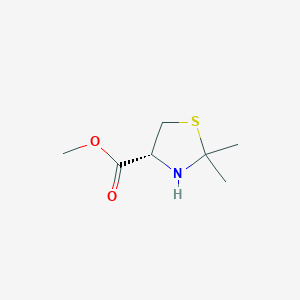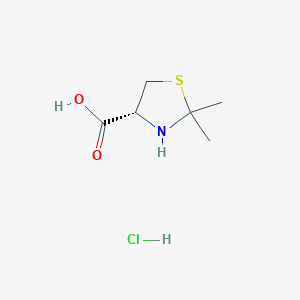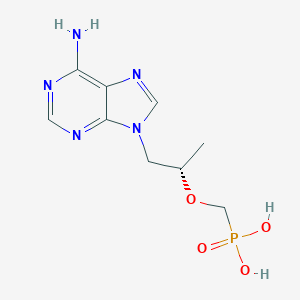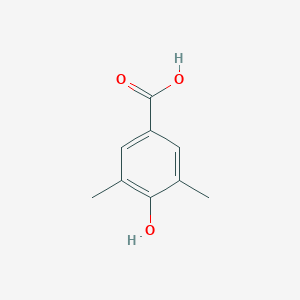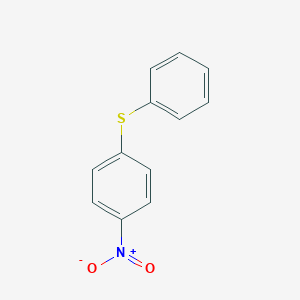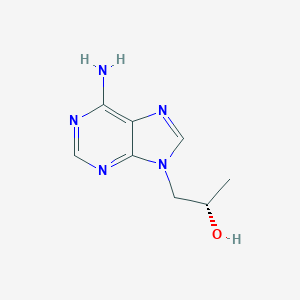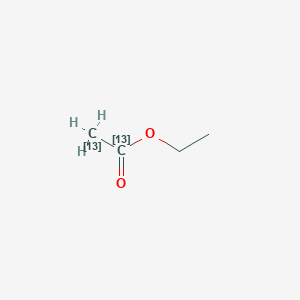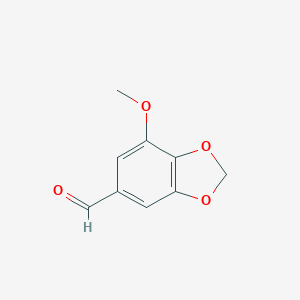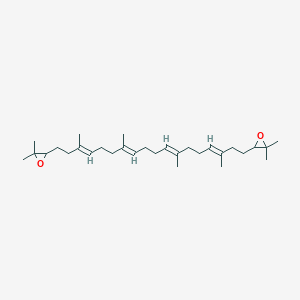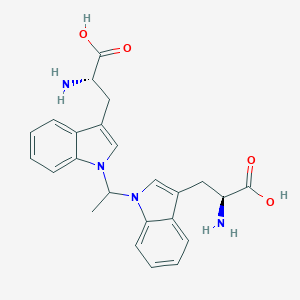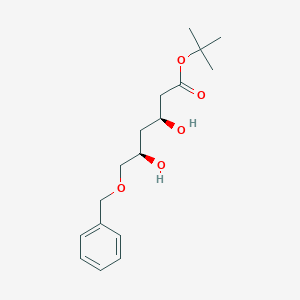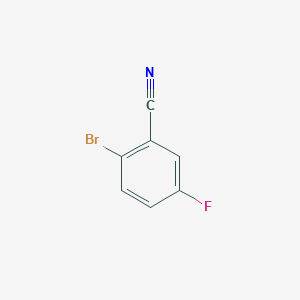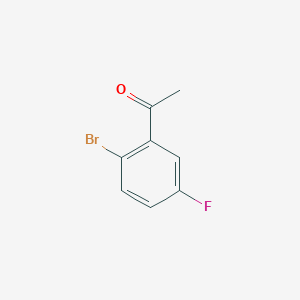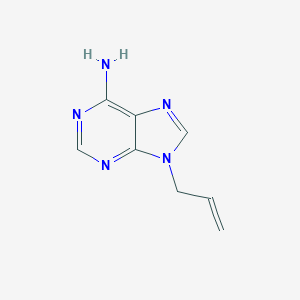
9-Alil-9H-purin-6-amina
Descripción general
Descripción
9-Allyl-9H-purin-6-amine, also known as 9-(2-propenyl)adenine, is a purine derivative. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. It is characterized by the presence of an allyl group attached to the ninth position of the purine ring. This modification imparts unique chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
9-Allyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
For instance, some 9H-purin-6-amine derivatives have been identified as inhibitors of aldose reductase (ALR), a key enzyme involved in the polyol pathway of glucose metabolism .
Mode of Action
For example, some purine derivatives inhibit their target enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
Given that some purine derivatives are known to inhibit aldose reductase, it is plausible that 9-allyl-9h-purin-6-amine could affect the polyol pathway of glucose metabolism .
Pharmacokinetics
The molecular stability of a drug is a crucial factor for its absorption and bioavailability .
Result of Action
Inhibition of aldose reductase by some purine derivatives can prevent the accumulation of intracellular sorbitol, which is implicated in the development of various diabetic complications .
Action Environment
It is known that the stability of some purine derivatives in various media, such as dulbecco’s modified eagle medium (dmem) and plasma, is closely related to their inhibitory activity .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 9-Allyl-9H-purin-6-amine are not well-studied. Purine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some purine derivatives have been found to inhibit Hepatitis C Virus (HCV) replication
Cellular Effects
Purine derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some purine derivatives have been found to inhibit HCV replication through their degradation species
Metabolic Pathways
Purines are involved in numerous metabolic pathways, and it is possible that 9-Allyl-9H-purin-6-amine could interact with various enzymes or cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-9H-purin-6-amine typically involves the alkylation of adenine. One common method includes the reaction of adenine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the synthesis of 9-Allyl-9H-purin-6-amine can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: 9-Allyl-9H-purin-6-amine can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, leading to various substituted purine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted purine derivatives, each with distinct chemical and biological properties.
Comparación Con Compuestos Similares
9-Methyl-9H-purin-6-amine: Similar structure with a methyl group instead of an allyl group.
9-Ethyl-9H-purin-6-amine: Contains an ethyl group at the ninth position.
9-Propyl-9H-purin-6-amine: Features a propyl group at the ninth position.
Uniqueness: 9-Allyl-9H-purin-6-amine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can participate in additional chemical reactions, such as polymerization and cross-linking, which are not possible with the other alkyl groups.
Propiedades
IUPAC Name |
9-prop-2-enylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFYJHXSHTFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194135 | |
| Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-39-5 | |
| Record name | 9-Allyl-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4121-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ALLYL-9H-PURIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SW4GB7Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


